4-Heptyl-N-(4-heptylphenyl)aniline
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Overview
Description
4-Heptyl-N-(4-heptylphenyl)aniline is an organic compound with the molecular formula C26H39N It is characterized by the presence of two heptyl groups attached to the nitrogen atom of an aniline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Heptyl-N-(4-heptylphenyl)aniline typically involves the alkylation of aniline with heptyl halides. The reaction is carried out under basic conditions, often using a strong base like sodium hydride or potassium tert-butoxide to deprotonate the aniline, making it more nucleophilic. The reaction proceeds as follows:
Step 1: Deprotonation of aniline with a strong base.
Step 2: Nucleophilic substitution reaction with heptyl halide to form N-heptylaniline.
Step 3: Further alkylation with another equivalent of heptyl halide to obtain this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, often involving temperature control and the use of solvents to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
4-Heptyl-N-(4-heptylphenyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly used under acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
4-Heptyl-N-(4-heptylphenyl)aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Heptyl-N-(4-heptylphenyl)aniline involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity. The pathways involved may include:
Enzyme Inhibition: The compound can inhibit the activity of certain enzymes, affecting metabolic pathways.
Receptor Binding: It can bind to specific receptors, altering cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-Heptylaniline: Similar structure but with only one heptyl group.
N-(4-Heptylphenyl)aniline: Similar structure but with different substitution patterns.
Uniqueness
4-Heptyl-N-(4-heptylphenyl)aniline is unique due to the presence of two heptyl groups, which can significantly influence its chemical properties and reactivity compared to similar compounds. This structural feature can enhance its solubility in non-polar solvents and affect its interactions with other molecules.
Properties
CAS No. |
64924-65-8 |
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Molecular Formula |
C26H39N |
Molecular Weight |
365.6 g/mol |
IUPAC Name |
4-heptyl-N-(4-heptylphenyl)aniline |
InChI |
InChI=1S/C26H39N/c1-3-5-7-9-11-13-23-15-19-25(20-16-23)27-26-21-17-24(18-22-26)14-12-10-8-6-4-2/h15-22,27H,3-14H2,1-2H3 |
InChI Key |
TVDZNGHKRSKPCD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1=CC=C(C=C1)NC2=CC=C(C=C2)CCCCCCC |
Origin of Product |
United States |
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